Edoxaban N-oxide
Vue d'ensemble
Description
Edoxaban N-oxide is a metabolite of Edoxaban, a novel oral anticoagulant . It is also known as 2- (((1R,2S,5S)-2- (2- ((5-Chloropyridin-2-yl)amino)-2-oxoacetamido)-5- (dimethylcarbamoyl) cyclohexyl)carbamoyl)-5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine 5-oxide .
Synthesis Analysis
A novel reverse phase liquid chromatography-mass spectrometry compatible method has been developed for separation and identification of new oxidative degradation impurities in edoxaban tosylate hydrate drug substance . The separation of three oxidative degradation impurities was achieved by using YMC Triart phenyl column with mobile phase containing gradient elution of mobile phase-A as 10 mM ammonium acetate and mobile phase-B as acetonitrile:methanol (1:1)% (v/v) .
Molecular Structure Analysis
The molecular formula of this compound is C24H30ClN7O5S, and its molecular weight is 564.06 .
Chemical Reactions Analysis
Edoxaban is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs, and is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .
Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current search results.
Applications De Recherche Scientifique
Anticoagulant Efficacy and Safety
Edoxaban has been extensively studied for its efficacy and safety in various clinical scenarios, including atrial fibrillation, venous thromboembolism, and during surgical procedures. It offers a promising alternative to warfarin, with studies showing noninferiority in preventing stroke or systemic embolism and associated with significantly lower rates of bleeding and death from cardiovascular causes (Giugliano et al., 2013).
Pharmacokinetics and Pharmacodynamics
Edoxaban's pharmacokinetics and pharmacodynamics are crucial for understanding its anticoagulant effects. The drug is characterized by rapid absorption, dose-proportional exposure, and a half-life conducive to once-daily dosing. It exhibits a predictable effect on coagulation assays, which can guide clinical management in specific situations, such as perioperative management or in patients with renal impairment (Parasrampuria & Truitt, 2015).
Drug Interactions
Investigations into drug-drug interactions highlight the influence of other medications on edoxaban's pharmacokinetics, notably through P-glycoprotein modulation. Such interactions are essential for tailoring individual patient management to avoid increased bleeding risks or reduced efficacy (Mendell et al., 2013).
Reversal Strategies
In cases of excessive bleeding, research into reversal strategies for edoxaban and, by extension, potentially its metabolites, has been explored. Prothrombin complex concentrates have been shown to reverse the anticoagulant effects of edoxaban, which is pivotal for managing acute bleeding complications or in preparation for urgent surgical interventions (Zahir et al., 2015).
Clinical Implications in Special Populations
Special populations, such as those with renal impairment or undergoing specific surgical procedures, have been the focus of research to optimize edoxaban's use across a broader patient demographic. Such studies ensure that patients receive the most appropriate anticoagulation therapy based on their individual risk profiles and health conditions (Fuji et al., 2014).
Mécanisme D'action
Target of Action
Edoxaban N-oxide, also known as Edoxaban-M5, is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade . Factor Xa plays a crucial role in the coagulation cascade, where it is required for the cleavage of prothrombin into thrombin .
Mode of Action
This compound acts by selectively and reversibly inhibiting factor Xa . By inhibiting factor Xa, a key protein in the coagulation cascade, this compound prevents the stepwise amplification of protein factors needed to form blood clots .
Biochemical Pathways
This compound, as a highly selective, competitive, concentration-dependent inhibitor of factor Xa, rapidly achieves peak plasma concentrations and exerts its peak effect on anticoagulatory biomarkers . The drug has high oral bioavailability, and its clearance involves both renal and non-renal pathways to almost equal extents .
Pharmacokinetics
In healthy subjects, single oral doses of this compound result in peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The drug is predominantly absorbed from the upper gastrointestinal tract, and oral bioavailability is approximately 62% . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once daily dosing up to doses of 120 mg . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .
Result of Action
This compound is used for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation . It is also used for the treatment of deep vein thrombosis and pulmonary embolism following 5-10 days of initial therapy with a parenteral anticoagulant .
Analyse Biochimique
Biochemical Properties
Edoxaban N-oxide plays a significant role in biochemical reactions, primarily through its interaction with factor Xa, a key enzyme in the coagulation cascade. By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . Additionally, this compound interacts with various proteins and biomolecules involved in the coagulation process, including thrombin-antithrombin complex and β-thromboglobulin . These interactions are competitive and concentration-dependent, highlighting the compound’s specificity and potency.
Cellular Effects
This compound influences various cellular processes, particularly those related to coagulation and thrombosis. It affects cell signaling pathways by inhibiting the activity of factor Xa, leading to reduced thrombin generation and platelet activation . This inhibition impacts gene expression related to coagulation factors and cellular metabolism, ultimately reducing the risk of thrombus formation. Furthermore, this compound’s effects on cellular metabolism include alterations in energy production and utilization, as well as changes in the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of factor Xa. By binding to the active site of factor Xa, this compound prevents the enzyme from interacting with prothrombin, thereby inhibiting thrombin generation . This inhibition is competitive and concentration-dependent, with this compound exhibiting high selectivity for factor Xa over other coagulation factors . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of coagulation-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anticoagulant activity, with consistent inhibition of factor Xa and thrombin generation . Prolonged exposure to this compound may lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits factor Xa and reduces thrombus formation without significant adverse effects . Higher doses of this compound may lead to toxic effects, including increased bleeding risk and potential damage to organs involved in coagulation . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an anticoagulant. The compound is metabolized by enzymes such as CES1 and CYP3A4, which convert it into various metabolites . These metabolic pathways influence the compound’s bioavailability, clearance, and overall efficacy. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in coagulation and related processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits high oral bioavailability and is absorbed predominantly from the upper gastrointestinal tract . It is widely distributed in the body, with a steady-state volume of distribution of approximately 107 L . This compound’s clearance involves both renal and non-renal pathways, with renal clearance accounting for approximately 50% of total clearance . Transporters and binding proteins may also play a role in the compound’s localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with factor Xa and other coagulation-related proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications and targeting signals ensure that this compound exerts its anticoagulant effects at the appropriate sites within the cell.
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYMWDLQMMPOMS-QDYCCJOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2244103-96-4 | |
Record name | Edoxaban N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244103964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EDOXABAN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8UV5CM3B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.